 
                        Fulacimstat, also known by its developmental code BAY1142524, is a small molecule compound under investigation primarily for its role as a chymase inhibitor. Chymase is a serine protease that plays a significant role in the renin-angiotensin system, particularly in the conversion of angiotensin I to angiotensin II, which is crucial in cardiovascular and renal physiology. The chemical formula of Fulacimstat is , and it has a molecular weight of approximately 487.39 g/mol .
This compound has garnered attention for its potential therapeutic applications in treating conditions such as left ventricular dysfunction and diabetic kidney disease, among others. Its mechanism of action involves inhibiting chymase activity, which can lead to reduced cardiac fibrosis and improved cardiac function .
Fulacimstat's mechanism of action centers on its ability to inhibit the enzyme chymase. Chymase plays a role in tissue remodeling and the generation of Ang II. By inhibiting chymase activity, Fulacimstat may potentially impact processes regulated by chymase and Ang II, such as blood pressure control [].
A study published in Nephrology Dialysis Transplantation investigated Fulacimstat's effect on diabetic kidney disease (DKD) []. Researchers hypothesized that by inhibiting chymase, Fulacimstat could reduce albuminuria, a marker of kidney damage in DKD patients. However, the study did not find a significant effect on albuminuria levels [].
Initial research on fulacimstat focused on its safety and tolerability in humans. Studies like CHIARA MIA 1 assessed its safety in patients with left ventricular dysfunction (LVD) after a myocardial infarction (heart attack) []. The results showed fulacimstat to be safe and well-tolerated at the tested doses []. Similar findings were reported in studies on diabetic kidney disease (DKD) [].
Fulacimstat is being investigated for its potential role in treating various conditions:
Fulacimstat's primary chemical reaction involves the inhibition of chymase, which affects the processing of angiotensins. By blocking chymase, Fulacimstat can prevent the formation of angiotensin II from angiotensin I, thereby modulating blood pressure and fluid balance. The compound exhibits high potency with an IC50 value of approximately 4 nM against human chymase .
Additionally, Fulacimstat may participate in various metabolic pathways within the body, although detailed metabolic reactions specific to this compound are still under investigation.
Biologically, Fulacimstat has demonstrated significant effects in preclinical and clinical studies. It has been shown to reduce albuminuria in patients with type II diabetes mellitus, indicating its potential in protecting renal function . Furthermore, its ability to inhibit cardiac fibrosis suggests that it may contribute to improved outcomes in heart failure patients by enhancing left ventricular ejection fraction .
In clinical trials, Fulacimstat has been evaluated for safety and tolerability, showing promising results without major adverse effects at therapeutic doses .
The synthesis of Fulacimstat involves several steps typical for complex organic molecules. While specific synthetic routes are proprietary and not fully disclosed in public literature, it generally includes:
The exact synthetic pathway remains proprietary to Bayer HealthCare, which is developing this compound.
Interaction studies for Fulacimstat have indicated that it may interact with various enzymes and pathways involved in cardiovascular health. Notably:
Further studies are necessary to explore potential drug-drug interactions and the impact on metabolic pathways .
Fulacimstat belongs to a class of chymase inhibitors that share similar mechanisms but differ in structure and potency. Some comparable compounds include:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features | 
|---|---|---|---|
| BAY 94-8862 | C22H18F3N3O5 | Chymase inhibitor | Higher selectivity for human chymase | 
| BAY 1142524 | C23H16F3N3O6 | Chymase inhibitor | Investigational status | 
| BAY 1142524 | C23H16F3N3O6 | Chymase inhibitor | Advanced clinical trials | 
| Valsartan | C24H29N5O3 | Angiotensin II receptor blocker | Established antihypertensive agent | 
Fulacimstat's uniqueness lies in its specific targeting of chymase rather than broader angiotensin receptor pathways as seen with other compounds like Valsartan. This specificity may offer distinct therapeutic advantages in managing heart failure and kidney diseases.
Fulacimstat possesses the molecular formula C₂₃H₁₆F₃N₃O₆, representing a complex organic compound with specific mass properties that have been precisely characterized through various analytical methods [2] [16]. The compound exhibits a molecular weight of 487.38 grams per mole, which has been consistently reported across multiple independent sources [2] [5] [17]. This molecular mass places fulacimstat within the range of small molecule pharmaceuticals, facilitating its potential for oral bioavailability.
The molecular composition reveals the presence of twenty-three carbon atoms, sixteen hydrogen atoms, three fluorine atoms, three nitrogen atoms, and six oxygen atoms [2] [18]. The high degree of heteroatom incorporation, particularly the inclusion of fluorine atoms, contributes significantly to the compound's physicochemical properties and biological activity profile.
| Property | Value | Reference | 
|---|---|---|
| Molecular Formula | C₂₃H₁₆F₃N₃O₆ | [2] [16] | 
| Molecular Weight | 487.38 g/mol | [2] [5] [17] | 
| Monoisotopic Mass | 487.099119736 | [18] | 
| Heavy Atoms | 35 | [20] | 
The structural architecture of fulacimstat consists of three distinct molecular frameworks that are covalently linked to form the complete molecule [1] [7]. The core structure features a pyrimidine-2,4-dione ring system, commonly referred to as a uracil moiety, which serves as the central scaffold for the molecule [1] [25]. This heterocyclic core is substituted at multiple positions with carefully designed functional groups that contribute to the compound's biological activity.
Crystallographic analysis has provided detailed insights into the three-dimensional arrangement of fulacimstat [7] [8]. X-ray crystallographic studies of fulacimstat complexed with human chymase have revealed the precise spatial orientation of the molecule and its binding interactions with the target protein [7]. The crystal structure analysis confirmed the rigid indane moiety's favorable positioning within the enzyme's binding pocket, demonstrating how the trifluoromethyl group extends into the lipophilic binding site [7].
The Simplified Molecular Input Line Entry System notation for fulacimstat has been established as: CN1C(=O)OC2=CC(=CC=C12)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O [2] [18]. This notation provides a systematic representation of the molecular connectivity and allows for computational analysis of the structure.
The systematic nomenclature for fulacimstat follows International Union of Pure and Applied Chemistry guidelines, providing the complete chemical name as 1-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid [3] [18]. This nomenclature explicitly describes each structural component and their connectivity within the molecule.
The compound has been assigned several important chemical identifiers for database registration and scientific communication [18] [20]. The Chemical Abstracts Service registry number for fulacimstat is 1488354-15-9, providing a unique numerical identifier for the compound [2] [18]. The International Chemical Identifier string has been established as InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1 [18] [19].
The InChI Key, which serves as a shortened version of the full InChI string, is JDARDSVOVYVQST-MRXNPFEDSA-N [18] [19] [20]. This standardized identifier facilitates database searches and chemical information retrieval across multiple platforms.
| Identifier Type | Value | 
|---|---|
| Chemical Abstracts Service Number | 1488354-15-9 | 
| InChI Key | JDARDSVOVYVQST-MRXNPFEDSA-N | 
| Unique Ingredient Identifier | VIR72PP4ZU | 
| PubChem Compound Identifier | 91758792 | 
Fulacimstat contains a single chiral center located at the indane moiety, specifically at the carbon atom bearing the trifluoromethyl-substituted aromatic ring [1] [7]. The absolute configuration of this stereogenic center has been unambiguously determined to be in the R-configuration through crystallographic analysis of the compound bound to human chymase [7]. This stereochemical assignment is critical for the compound's biological activity, as the corresponding S-enantiomer exhibits significantly reduced or no inhibitory activity against chymase enzymes [1] [7].
The synthesis of fulacimstat employs stereospecific methodologies to ensure high enantiomeric purity [1] [7]. The key stereochemical control is achieved through the use of S-indanol as a starting material in a Mitsunobu reaction, which proceeds with inversion of configuration to yield the desired R-configured product [1] [7]. This synthetic approach relies on the known high stereospecificity of the Mitsunobu reaction and requires careful temperature control during the addition of diisopropyl azodicarboxylate to maintain the high enantiomeric excess [1].
Asymmetric transfer hydrogenation under Ikariya-Noyori conditions is employed to prepare the S-indanol precursor with high enantiomeric purity [1]. This process utilizes a ruthenium precatalyst in the presence of a chiral ligand to achieve the desired stereochemical outcome [1]. The final product maintains the R-configuration with high enantiomeric excess, as confirmed by chiral analytical high-performance liquid chromatography [1].
The stereochemical preference exhibited by chymase for the R-enantiomer has been rationalized through structural analysis of the enzyme-inhibitor complex [7]. The R-configuration allows for optimal positioning of the trifluoromethyl group within the hydrophobic binding pocket of the enzyme, while the S-enantiomer would result in unfavorable steric interactions [7].
The molecular architecture of fulacimstat incorporates several key functional groups that are strategically positioned to optimize binding interactions with the target enzyme [1] [7]. The benzoxazole moiety represents one of the primary structural elements, featuring a fused bicyclic system containing both benzene and oxazole rings [1]. This heterocyclic system is substituted with a methyl group at the nitrogen position, contributing to the overall molecular recognition pattern [1].
The central pyrimidine-2,4-dione core serves as the primary pharmacophore, containing two carbonyl groups that participate in critical hydrogen bonding interactions with the target protein [1] [7]. The carboxylic acid substituent at the 5-position of the pyrimidine ring provides additional hydrogen bonding capability and contributes to the compound's binding affinity [1] [7]. Crystallographic studies have revealed that this carboxylic acid group forms specific interactions with lysine residue 192 of human chymase [7].
The indane moiety represents the most lipophilic portion of the molecule and is responsible for occupying the hydrophobic binding pocket of chymase [1] [7]. The trifluoromethyl group attached to the indane system provides additional lipophilic character while also serving as a strong electron-withdrawing group that influences the electronic properties of the adjacent aromatic system [1]. The rigid bicyclic structure of the indane system restricts conformational flexibility, contributing to the high binding affinity observed for this compound [1] [7].
The spatial arrangement of these functional groups has been optimized through extensive structure-activity relationship studies [1]. The benzoxazole and pyrimidine rings are connected through a nitrogen linkage that allows for appropriate positioning of the hydrogen bond donors and acceptors [1]. The indane substituent is attached to the pyrimidine nitrogen through a methylene linkage that provides the necessary geometric constraints for optimal enzyme binding [1] [7].
| Functional Group | Position | Role in Binding | 
|---|---|---|
| Benzoxazole | N1-substitution | Enzyme recognition | 
| Carboxylic Acid | C5-position | Hydrogen bonding | 
| Pyrimidine-2,4-dione | Core scaffold | Primary pharmacophore | 
| Trifluoromethyl-indane | N3-substitution | Hydrophobic interactions | 
Fulacimstat demonstrates limited aqueous solubility characteristics typical of highly lipophilic pharmaceutical compounds. The compound exhibits moderate solubility in organic solvents, with documented solubility of 5.0 mg/mL (equivalent to 10.26 mM) in dimethyl sulfoxide [1]. This solubility profile reflects the compound's predominantly hydrophobic character, attributed to its complex aromatic structure containing a trifluoromethyl-substituted indane moiety and multiple aromatic rings.
The Hansen solubility parameters for Fulacimstat have not been experimentally determined in the available literature, though theoretical calculations could be performed based on its molecular structure using group contribution methods [2] [3] [4]. The compound's molecular architecture suggests moderate dispersion forces (δD) due to its extensive aromatic system, limited polar interactions (δP) due to the presence of carbonyl and carboxyl groups, and minimal hydrogen bonding capacity (δH) primarily through the carboxylic acid and benzoxazolone functionalities.
| Solvent | Concentration (mg/mL) | Concentration (mM) | 
|---|---|---|
| DMSO | 5.0 | 10.26 | 
The solubility preparation guidelines for different concentrations demonstrate the compound's handling characteristics, with volumes required for stock solutions ranging from 0.02 mL to 11.51 mL for 1 mg to 10 mg quantities across concentration ranges from 1 mM to 50 mM [1].
Fulacimstat exhibits pronounced lipophilicity as evidenced by its pharmacokinetic and biological activity profiles. While specific octanol-water partition coefficient (log P) or distribution coefficient (log D) values are not explicitly reported in the available literature, the compound's high membrane permeability and excellent oral bioavailability across multiple species indicate substantial lipophilic character [5] [6] [7].
| Species | Permeability Parameter | Value | 
|---|---|---|
| In vitro (Caco-2) | P_app A→B (nm/s) | 196 | 
| In vitro (Caco-2) | Efflux Ratio | 0.94 | 
| Rat | Oral Bioavailability (%) | 93 | 
| Dog | Oral Bioavailability (%) | 84 | 
| Monkey | Oral Bioavailability (%) | 76 | 
The Caco-2 cell permeability of 196 nm/s with an efflux ratio of 0.94 indicates high passive membrane permeability without significant efflux pump involvement [5] [6]. This permeability profile is consistent with compounds having favorable lipophilicity for oral absorption. The low efflux ratio (less than 2) suggests minimal interaction with P-glycoprotein or other efflux transporters, contributing to the compound's excellent bioavailability profile.
The increased rigidity conferred by the indanyl substituent at position R3, compared to benzylic analogs, appears to enhance permeation characteristics while reducing efflux susceptibility [5] [6]. This structure-permeability relationship demonstrates the importance of conformational constraints in optimizing membrane penetration properties.
Fulacimstat demonstrates exceptional metabolic stability across all tested in vitro systems. The compound exhibits high metabolic stability during incubation with rat hepatocytes, with an apparent in vitro clearance of 0.51 L/(h·kg) and a calculated maximum possible bioavailability of 88% [5] [6].
| Parameter | Value | Units | 
|---|---|---|
| In vitro Clearance (rat hepatocytes) | 0.51 | L/(h·kg) | 
| Maximum Bioavailability | 88 | % | 
| Plasma Clearance (rat) | 0.18 | L h⁻¹kg⁻¹ | 
| Plasma Clearance (dog) | 0.051 | L h⁻¹kg⁻¹ | 
| Plasma Clearance (monkey) | 0.23 | L h⁻¹kg⁻¹ | 
The low plasma clearance values across species (rat: 0.18, dog: 0.051, monkey: 0.23 L h⁻¹kg⁻¹) indicate minimal hepatic metabolism and contribute to the compound's favorable pharmacokinetic profile [5] [6] [7]. The half-life values range from 2.2 hours in rats to 3.6 hours in monkeys, supporting once or twice-daily dosing regimens.
Fulacimstat exhibits minimal cytochrome P450 inhibition potential, with weak inhibitory activity observed only at high concentrations [5] [6] [7]:
| CYP Isoform | IC50 (μM) | Significance | 
|---|---|---|
| CYP2C8 | 4.2 | Weak inhibition | 
| CYP2C9 | 21 | Weak inhibition | 
| CYP2C19 | 147 | Minimal inhibition | 
| CYP1A2, 2A6, 2B6, 2D6, 2E1, 3A4 | >200 | No significant inhibition | 
The absence of time-dependent inhibition (TDI) toward CYP3A4 further supports the compound's favorable drug-drug interaction profile [5] [6] [7].
Fulacimstat has been comprehensively characterized using multiple spectroscopic techniques, providing detailed structural confirmation and analytical identification parameters.
¹H NMR Characterization (400 MHz, CD₂Cl₂) [5] [6]:
¹³C NMR Characterization provides complete carbon framework assignment [5] [6]:
LC-MS Characterization (Method 1) [5] [6]:
Chiral HPLC Analysis (Method 12) [5] [6]:
Fulacimstat exhibits significant optical activity due to its chiral indane substituent [5] [6]:
| Solvent | Specific Rotation [α]D²⁰ | Concentration (mg/mL) | 
|---|---|---|
| Methanol | +135.3° | 0.43 | 
| Chloroform | +159.5° | 0.395 | 
The high enantiomeric excess (approximately 99%) achieved through stereoselective synthesis using the Mitsunobu reaction demonstrates excellent stereochemical control [5] [6] [7].
Crystal structure analysis of Fulacimstat complexed with human chymase has been determined [5] [6] [7] [8] [9]:
The crystallographic data confirms the preferred (R)-configuration of the indane moiety and reveals the molecular binding interactions with the target enzyme, including hydrogen bonds to Gly216 and Lys192, and extensive hydrophobic interactions within the S1 binding pocket [5] [6] [7].